molecular formula C20H25BrN2O3S B11028435 2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11028435
M. Wt: 453.4 g/mol
InChI Key: KSVCVFYMZKTCNM-UHFFFAOYSA-N
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Description

2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a methoxyphenyl group, a tetrahydropyran ring, and a thiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the methoxyphenyl group. The tetrahydropyran ring is then formed, and the final step involves the coupling of these components under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and compounds with methoxyphenyl and tetrahydropyran groups. Examples include:

  • 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Uniqueness

What sets 2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C20H25BrN2O3S

Molecular Weight

453.4 g/mol

IUPAC Name

2-bromo-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H25BrN2O3S/c1-13(2)17-16(23-19(21)27-17)18(24)22-12-20(8-10-26-11-9-20)14-4-6-15(25-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,22,24)

InChI Key

KSVCVFYMZKTCNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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